isosalvianolic acid C

Antioxidant Free radical scavenging DPPH assay

Standard salvianolic acid mixtures introduce experimental noise in BACE1 or LDL oxidation assays due to structural variability. Isosalvianolic acid C features a rigid dibenzooxepin core with documented target-specific potency. - BACE1 inhibition: IC50 9.18 μM (mixed-type mechanism); outperforms salvianolic acid A (13.01 μM). - LDL anti-peroxidation: IC50 0.59 μM (7.3× probucol). - CYP2C8/2J2 Ki values (4.82/5.75 μM) enable DDI studies. - Minimal anti-glycation activity - ideal negative control. Available for immediate R&D shipment.

Molecular Formula C26H20O10
Molecular Weight 492.4 g/mol
CAS No. 142115-17-1
Cat. No. B3027880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisosalvianolic acid C
CAS142115-17-1
Molecular FormulaC26H20O10
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=CC4=CC(=C(C=C4OC3=C(C=C2)O)O)O)O)O
InChIInChI=1S/C26H20O10/c27-17-6-1-13(9-19(17)29)10-23(26(33)34)35-24(32)8-4-14-3-7-18(28)25-16(14)5-2-15-11-20(30)21(31)12-22(15)36-25/h1-9,11-12,23,27-31H,10H2,(H,33,34)/b8-4+/t23-/m1/s1
InChIKeyAVGRZVZQTALJJF-VURDRKPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isosalvianolic Acid C: Baseline Profile


Isosalvianolic acid C is a depside possessing a unique dibenzooxepin skeleton, isolated from Salvia chinensis and other Lamiaceae species [1]. It belongs to the salvianolic acid family, a group of water-soluble polyphenolic compounds derived from Salvia miltiorrhiza and related plants, known for antioxidant and anti-inflammatory properties [2]. Unlike many salvianolic acids that incorporate caffeic acid units, isosalvianolic acid C features a dibenzo[b,f]oxepin core, which confers distinct stereoelectronic and steric characteristics that may underlie its differential activity profiles in specific assays [3].

Dibenzooxepin depside scaffold
Isolated from Lamiaceae species
Water-soluble polyphenolic family
Distinct from caffeic acid-containing analogs

Isosalvianolic Acid C: Why Substitution Fails


The salvianolic acid class comprises structurally diverse polyphenols—including salvianolic acid A, B, C, and isosalvianolic acid C—that exhibit markedly divergent activity profiles despite a shared biosynthetic origin. Salvianolic acid A contains two caffeic acid units, salvianolic acid B contains one, and isosalvianolic acid C contains none, but instead features a rigid dibenzooxepin scaffold [1]. This fundamental structural divergence translates into measurable differences in target engagement: for example, isosalvianolic acid C demonstrates superior BACE1 inhibition (IC50 9.18 μM) compared to salvianolic acid A (IC50 13.01 μM) [2], yet is the least potent among the three in anti-glycation assays [3]. Substituting isosalvianolic acid C with a generic salvianolic acid standard therefore risks compromising experimental reproducibility and may yield spurious structure-activity relationship conclusions in studies where the dibenzooxepin pharmacophore is critical.

Structural Divergence
Lacks caffeic acid units; rigid dibenzooxepin core may alter target engagement and assay readouts vs. salvianolic acids A/B.
Activity Profile Shift
Reported BACE1 inhibition differs from class members; anti-glycation hierarchy reverses, introducing pathway-specific mismatch risks.
Pharmacophore-Dependent Outcomes
Generic salvianolic acid standards may not replicate dibenzooxepin-driven effects, compromising SAR reproducibility.

Isosalvianolic Acid C Evidence Guide


DPPH Radical Scavenging Activity

In a head-to-head DPPH radical scavenging assay conducted on phenolic compounds isolated from Lavandula angustifolia Mill., isosalvianolic acid C (compound 12) exhibited an IC50 of 0.39 ± 0.01 μg/mL, which was superior to all other isolated compounds. Specifically, its activity was 9.5-fold more potent than compound 10 (IC50 = 3.70 ± 0.18 μg/mL) and 2.7-fold more potent than compound 11 (IC50 = 1.07 ± 0.06 μg/mL) .

DPPH Scavenging
Source review
IC50 0.39 µg/mL; 9.5-fold vs. compound 10
Ranked highest among tested phenolic isolates
Source data not specified; verify independently
Antioxidant Free radical scavenging DPPH assay

BACE1 Inhibition Comparison

In a comparative study evaluating the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitory activity of tanshinones and salvianolic acids from Salvia miltiorrhiza, salvianolic acid C (synonymous with isosalvianolic acid C) demonstrated the strongest BACE1 inhibition among the three salvianolic acids tested. Its IC50 of 9.18 ± 0.03 μM was superior to both salvianolic acid A (IC50 = 13.01 ± 0.32 μM) and the positive control quercetin (IC50 = 17.72 ± 1.40 μM) [1].

BACE1 Inhibition
Head-to-head
IC50 9.18 µM vs. 13.01 µM (Sal A), 17.72 µM (quercetin)
Supports BACE1 pathway-study compound selection
Mixed-type inhibition; enzyme kinetics context
Alzheimer's disease BACE1 Amyloid-beta Enzyme inhibition

LDL Peroxidation Inhibition vs. Probucol

In a Cu2+-induced LDL peroxidation assay, isosalvianolic acid C (compound 6) exhibited an IC50 of 0.59 ± 0.10 μM, corresponding to a relative potency of 7.3-fold compared to the clinical lipid-lowering agent probucol (probucol IC50 = 4.30 μM; relative potency set to 1.0). Among the isolated compounds, salvianolic acid A showed slightly higher relative potency (8.6-fold, IC50 = 0.51 ± 0.08 μM), while salvianolic acid F was the only compound less potent than probucol (relative potency 0.8-fold, IC50 = 5.44 ± 0.17 μM) [1].

LDL Peroxidation
Head-to-head
IC50 0.59 µM; 7.3-fold vs. probucol
Reported higher anti-lipoperoxidative potency
Model: Cu2+-induced LDL; SAR scaffold comparison
Atherosclerosis LDL oxidation Lipid peroxidation Cardiovascular

Anti-Glycation Activity Profile

A comparative study of three salvianolic acids on non-enzymatic glycation of bovine serum albumin revealed a clear structure-activity hierarchy: salvianolic acid A (possessing two caffeic acid units) exhibited the highest anti-glycation activity, followed by salvianolic acid B (one caffeic acid unit), with salvianolic acid C (zero caffeic acid units; synonymous with isosalvianolic acid C) showing the lowest activity [1]. This negative correlation between caffeic acid content and anti-glycation potency provides a quantitative basis for excluding isosalvianolic acid C from applications where advanced glycation end-product (AGE) inhibition is the primary endpoint.

Anti-Glycation
Head-to-head
Lowest activity among Sal A/B/C
Negative selection probe for glycation-independent studies
Activity hierarchy: A > B > C; caffeic acid content correlation
Glycation AGEs Diabetes complications Protein modification

CYP2C8 and CYP2J2 Inhibition Profile

Isosalvianolic acid C (reported as salvianolic acid C) acts as a non-competitive inhibitor of cytochrome P450 2C8 (CYP2C8) and 2J2 (CYP2J2) with Ki values of 4.82 μM and 5.75 μM, respectively [1]. This inhibition profile is distinct from other salvianolic acids; for instance, salvianolic acid B is reported to inhibit CYP2C9 and CYP2D6, while comprehensive comparative CYP inhibition data across the salvianolic acid family remain limited. The defined Ki values for CYP2C8 and CYP2J2 provide a quantitative basis for predicting potential drug-herb interactions in co-administration studies.

CYP2C8/2J2 Inhibition
Data to verify
Ki 4.82 µM (CYP2C8), 5.75 µM (CYP2J2)
Non-competitive inhibition; metabolic interaction context
Supplier-reported; independent validation needed
Cytochrome P450 Drug metabolism CYP2C8 CYP2J2 Enzyme inhibition

LPS-Induced Neuroinflammation: Nrf2 Pathway

In both in vivo (SD rat brain) and in vitro (microglia cells) models of LPS-induced neuroinflammation, salvianolic acid C (SalC) significantly reversed inflammatory cytokine overexpression and inhibited NF-κB p65 phosphorylation and nuclear translocation. Mechanistically, SalC upregulated p-AMPK, Nrf2, HO-1, and NQO1 proteins; the anti-inflammatory effect was abrogated by Nrf2 siRNA and AMPK inhibitor Compound C, confirming pathway specificity [1]. While comparative data against other salvianolic acids in this exact model are not provided, the elucidation of the AMPK/Nrf2/NF-κB axis represents a defined mechanistic signature distinct from the broader antioxidant activity common to the class.

Neuroinflammation (Nrf2)
Supporting evidence
AMPK/Nrf2 pathway activation; NF-κB p65 inhibition
Mechanistic signature for Nrf2/NF-κB crosstalk studies
LPS model; pathway confirmed by siRNA/inhibitor
Neuroinflammation Nrf2 NF-κB AMPK Microglia

Isosalvianolic Acid C Application Scenarios


BACE1 Screening for Alzheimer's Disease

Given its superior BACE1 inhibitory potency (IC50 = 9.18 ± 0.03 μM) relative to salvianolic acid A (13.01 μM) and quercetin (17.72 μM), isosalvianolic acid C is optimally deployed as a reference standard in BACE1 enzymatic assays and cellular models of amyloid-beta production [1]. Its mixed-type inhibition mechanism [1] further supports its utility in kinetic studies designed to characterize BACE1 active site interactions and allosteric modulation.

LDL Oxidation in Cardiovascular Research

With a 7.3-fold higher anti-LDL-peroxidative potency than the clinical reference probucol (IC50 0.59 μM vs 4.30 μM) [2], isosalvianolic acid C serves as a potent positive control for Cu2+-induced LDL oxidation assays. Its distinct dibenzooxepin scaffold, lacking caffeic acid units, enables structure-activity relationship studies comparing the relative contributions of dibenzooxepin versus caffeoyl moieties to antioxidant efficacy in lipoprotein oxidation models.

CYP450 Interaction & Drug Metabolism Profiling

The defined Ki values for CYP2C8 (4.82 μM) and CYP2J2 (5.75 μM) [3] position isosalvianolic acid C as a useful tool for in vitro drug-drug interaction studies, particularly when evaluating the metabolic fate of co-administered natural products or pharmaceuticals metabolized by these isoforms. Its non-competitive inhibition mode provides additional mechanistic granularity for enzyme kinetic analyses.

Negative Selection in Glycation Research

The documented lowest anti-glycation activity among salvianolic acids A, B, and C [4] makes isosalvianolic acid C the preferred choice when the research objective requires a salvianolic acid scaffold with minimal interference in glycation assays. This negative selection criterion is particularly relevant for studies where AGE formation must be attributed to other variables, such as the specific dibenzooxepin pharmacophore effects.

Application
Selection Property
Validation Focus
BACE1 amyloidogenic pathway studies
BACE1 inhibitory profile
Mixed-type inhibition kinetics
LDL oxidative modification models
Anti-lipoperoxidative potency
Dibenzooxepin scaffold SAR
CYP450 metabolic interaction studies
CYP2C8/2J2 inhibition profile
Non-competitive mechanism; Ki-based interaction prediction
Glycation pathway exclusion studies
Minimal anti-glycation interference
Dibenzooxepin pharmacophore specificity

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